4-Methoxynaphthalen-1-amine
CAS No.: 16430-99-2
Cat. No.: VC21286196
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16430-99-2 |
---|---|
Molecular Formula | C11H11NO |
Molecular Weight | 173.21 g/mol |
IUPAC Name | 4-methoxynaphthalen-1-amine |
Standard InChI | InChI=1S/C11H11NO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,12H2,1H3 |
Standard InChI Key | JVMUPDOMGALPOW-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C2=CC=CC=C21)N |
Canonical SMILES | COC1=CC=C(C2=CC=CC=C21)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Methoxynaphthalen-1-amine consists of a naphthalene core with two connected benzene rings. The amine group at position 1 and the methoxy group at position 4 create a unique electronic distribution across the molecule. These functional groups are positioned to minimize steric hindrance while maximizing their potential reactivity and interactions with other chemical species.
Physicochemical Properties
The physicochemical profile of 4-Methoxynaphthalen-1-amine provides valuable insights into its behavior in various chemical environments:
Table 1: Physicochemical Properties of 4-Methoxynaphthalen-1-amine
The LogP value of 1.98 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is important for compounds that may interact with biological systems, as it affects membrane permeability and distribution in different tissue compartments. The compound has a relatively low rotatable bond count (1), which suggests limited conformational flexibility .
The carbon bond saturation (Fsp3) value of 0.09 reflects its predominantly aromatic character , consistent with the naphthalene backbone structure. This low Fsp3 value indicates high planarity and potential for π-stacking interactions. The polar surface area of 35 Å provides information about the compound's potential to permeate cell membranes , with this moderate value suggesting reasonable membrane penetration capabilities.
Functional Group Reactivity
The amine group at position 1 contributes nucleophilic character to the molecule, making it potentially reactive in various organic transformations such as acylation, alkylation, and condensation reactions. The methoxy group at position 4 acts as an electron-donating group, influencing the electronic distribution across the naphthalene ring system and potentially enhancing the nucleophilicity of the amine group through resonance effects.
Supplier | Purity (%) | Available Quantities | Lead Time | Ships From |
---|---|---|---|---|
Angene International Limited | 97 | 100 mg, 250 mg, 1 g | 5 days | China |
BLD PHARMATECH LTD CN | 98 | 100 mg, 250 mg, 1 g | 7 days | China |
Advanced ChemBlocks CN | 95 | 250 mg, 1 g, 5 g | 12 days | China |
AA BLOCKS | 98 | 1 g, 5 g | 12 days | United States |
A2B Chem | 98 | 1 g, 5 g | 12 days | United States |
eNovation CN | 97 | 100 mg, 250 mg | 20 days | China |
The highest purity available (98%) is offered by multiple suppliers, including BLD PHARMATECH LTD CN, AA BLOCKS, and A2B Chem . This high-purity material is essential for research applications where impurities could interfere with experimental results. The availability of varying package sizes, from small research quantities (100 mg) to larger amounts (5 g), accommodates different research needs and scales of operation.
Related Compound Chemistry
Comparison with Similar Naphthalene Derivatives
While 4-Methoxynaphthalen-1-amine has its unique structural features, understanding related naphthalene derivatives can provide context for its chemical behavior. The positioning of the amine group at the 1-position and the methoxy group at the 4-position creates a specific electronic distribution that distinguishes it from isomeric compounds with different substitution patterns.
Synthetic Relationships
The hydrochloride salt of 4-Methoxynaphthalen-1-amine (CAS: 92599-05-8) is a related compound that may offer different solubility properties while maintaining the core structural features of the parent compound . Salt formation is a common approach to modifying the physicochemical properties of amine-containing compounds for specific applications or improved handling.
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